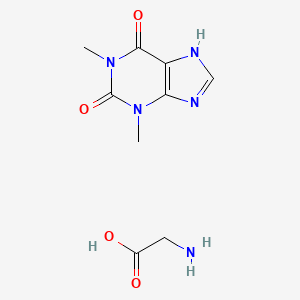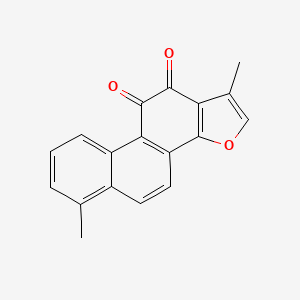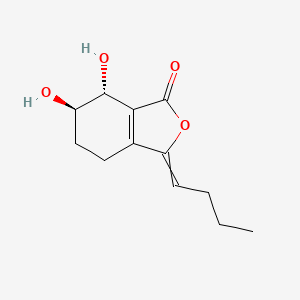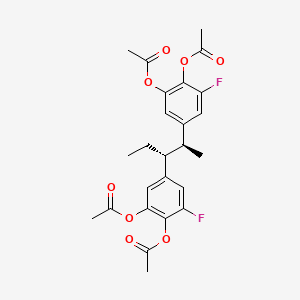
Theophylline Glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline Glycinate is a compound formed by the combination of theophylline and glycine. Theophylline is a methylxanthine derivative commonly used to manage symptoms of asthma, chronic obstructive pulmonary disease, and other lung conditions caused by reversible airflow obstruction . Glycine is a simple amino acid that serves as a building block for proteins. The combination of these two compounds results in this compound, which aims to enhance the solubility and bioavailability of theophylline while reducing its gastric irritation .
准备方法
Synthetic Routes and Reaction Conditions: Theophylline Glycinate can be synthesized by reacting theophylline with glycine in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving theophylline in a sodium hydroxide solution, followed by the addition of glycine. The mixture is then heated gently to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. Theophylline and glycine are mixed in equimolar proportions with sodium hydroxide in a controlled environment. The reaction mixture is then heated and stirred continuously to ensure complete reaction. The resulting product is filtered, dried, and packaged for use .
化学反应分析
Types of Reactions: Theophylline Glycinate undergoes various chemical reactions, including:
Hydration: Theophylline can transform from its anhydrous form to a monohydrate form when exposed to moisture.
Oxidation: Theophylline can be oxidized to form various metabolites, including 1,3-dimethyluric acid.
Common Reagents and Conditions:
Hydration: Water or humid conditions.
Oxidation: Oxygen or oxidizing agents such as hydrogen peroxide.
Major Products Formed:
Hydration: Theophylline monohydrate.
Oxidation: 1,3-dimethyluric acid and other metabolites.
科学研究应用
Theophylline Glycinate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydration reactions and pseudo-polymorphism.
Biology: Investigated for its effects on cellular processes and signaling pathways.
作用机制
Theophylline Glycinate exerts its effects primarily through the actions of theophylline. Theophylline acts as a phosphodiesterase inhibitor, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. This leads to the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens . Additionally, theophylline blocks adenosine receptors and activates histone deacetylase, contributing to its anti-inflammatory and bronchodilator effects .
相似化合物的比较
- Caffeine
- Theobromine
- Aminophylline (a combination of theophylline and ethylenediamine)
属性
分子式 |
C9H13N5O4 |
|---|---|
分子量 |
255.23 g/mol |
IUPAC 名称 |
2-aminoacetic acid;1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.C2H5NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5) |
InChI 键 |
HXSKWEQQPCKYIF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(10R,15S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783841.png)
![5-[(3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole](/img/structure/B10783849.png)
![(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783855.png)

![(2R,3R,6S)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride](/img/structure/B10783885.png)
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783902.png)

![(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783911.png)
![[(1S,2R,3R,4R,5R,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783920.png)

![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783934.png)
![[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13R,14R,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783939.png)

![(1S,5R,8R,10S,11R,14S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B10783947.png)
